molecular formula C5H10ClN3S B12411804 Kevetrin (hydrochloride)-13C2,15N3

Kevetrin (hydrochloride)-13C2,15N3

Cat. No.: B12411804
M. Wt: 184.64 g/mol
InChI Key: NCXJZJFDQMKRKM-CBWHUSCUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kevetrin (hydrochloride)-13C2,15N3 is synthesized through a series of chemical reactions involving the incorporation of isotopic labels (^13C2 and ^15N3) into the Kevetrin hydrochloride structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger reaction vessels, and employing advanced purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

Kevetrin (hydrochloride)-13C2,15N3 exerts its effects primarily through the activation of the tumor suppressor protein p53. The mechanism involves:

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

184.64 g/mol

IUPAC Name

3-((15N)azanylidyne(113C)methyl)propyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H/i3+1,5+1,6+1,7+1,8+1;

InChI Key

NCXJZJFDQMKRKM-CBWHUSCUSA-N

Isomeric SMILES

C(C[13C]#[15N])CS[13C](=[15NH])[15NH2].Cl

Canonical SMILES

C(CC#N)CSC(=N)N.Cl

Origin of Product

United States

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